Superior Cytotoxic Potency of Pt(IV) Complexes: 4-Fluorophenylacetic Acid vs. 4-Chlorophenylacetic Acid Ligands
In a direct head-to-head comparison of platinum(IV) complexes, the complex incorporating 4-fluorophenylacetic acid as a ligand (Complex 4) demonstrated significantly greater potency than the analogous complex containing 4-chlorophenylacetic acid (Complex 1) and the clinical standard cisplatin [1]. The 4-fluorophenylacetic acid complex exhibited an average GI50 of 20 nM across a panel of 12 human cancer cell lines, including colon, glioblastoma, breast, ovarian, lung, skin, prostate, neuroblastoma, and pancreatic lines [1].
| Evidence Dimension | In vitro cytotoxicity (GI50) |
|---|---|
| Target Compound Data | Average GI50 = 20 nM (Pt(IV) complex with 4-fluorophenylacetic acid ligand, Complex 4) |
| Comparator Or Baseline | Complex 1 (Pt(IV) with 4-chlorophenylacetic acid ligand); Cisplatin |
| Quantified Difference | In Du145 prostate cancer cells, Complex 4 (4-F-PAA ligand) has a GI50 of 0.7 nM, making it 1700-fold more potent than cisplatin (1200 nM) and nearly 7-fold more potent than the lead complex 56MESS (4.6 nM). In the ADDP-resistant ovarian variant, Complex 4 (6 nM) was ~4700-fold more potent than cisplatin [1]. |
| Conditions | In vitro cytotoxicity assay against a panel of 12 human cancer cell lines and non-tumor MCF10A breast line. |
Why This Matters
This evidence proves that the 4-fluorophenylacetic acid ligand imparts a unique and quantifiable potency advantage to metal-based drug candidates compared to the 4-chloro analog, directly impacting the selection of the halogenated phenylacetic acid building block for medicinal chemistry programs targeting resistant cancers.
- [1] Aputen, A.D. et al. (2022). Bioactive Platinum(IV) Complexes Incorporating Halogenated Phenylacetates. Molecules, 27(20), 7120. View Source
